molecular formula C10H11NO4 B8794952 1,3-Dimethoxy-5-(2-nitroethenyl)benzene

1,3-Dimethoxy-5-(2-nitroethenyl)benzene

Cat. No. B8794952
M. Wt: 209.20 g/mol
InChI Key: LIROLLNTVLAPGP-UHFFFAOYSA-N
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Patent
US04576964

Procedure details

A solution of 34.5 g. (0.208 mole) 3,5-dimethoxybenzaldehyde and 12.68 g. (0.208 mole) nitromethane in 40 ml. methanol was cooled to 0° C. under a nitrogen atmosphere. To this was added dropwise a cold solution of 8.43 g. (0.211 mole) sodium hydroxide in 30 ml. water and stirring continued at 0° C. for 15 minutes after the addition was completed. The mixture was diluted with ice-water and added slowly to a solution of 40 ml. concentrated hydrochloric acid in 60 ml. water. The precipitated product (44 g.) was collected by filtration and recrystallized from methanol to give 28.6 g., M.P. 132° C. J. Org. Chem., 27, 376 (1976) reported M.P. 133.5°-134.5° C.
Quantity
0.208 mol
Type
reactant
Reaction Step One
Quantity
0.208 mol
Type
reactant
Reaction Step Two
Quantity
0.211 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[CH:6]=O.[N+:13]([CH3:16])([O-:15])=[O:14].[OH-].[Na+].Cl>O.CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[CH:6]=[CH:16][N+:13]([O-:15])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
0.208 mol
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1)OC
Step Two
Name
Quantity
0.208 mol
Type
reactant
Smiles
[N+](=O)([O-])C
Step Three
Name
Quantity
0.211 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added dropwise a cold solution of 8.43 g
ADDITION
Type
ADDITION
Details
after the addition
ADDITION
Type
ADDITION
Details
added slowly to a solution of 40 ml
FILTRATION
Type
FILTRATION
Details
The precipitated product (44 g.) was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
to give 28.6 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC=1C=C(C=C[N+](=O)[O-])C=C(C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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